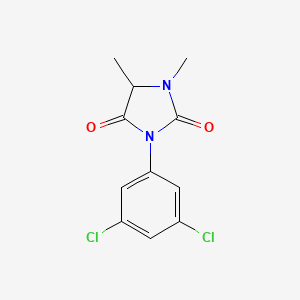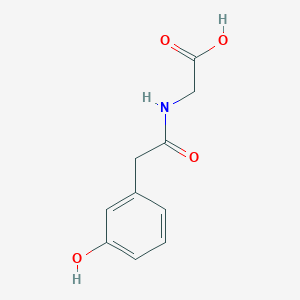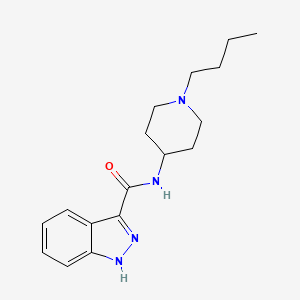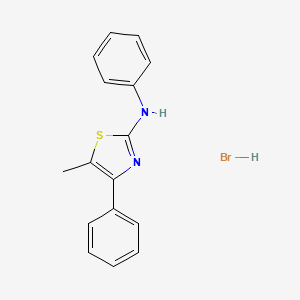![molecular formula C12H15N3O2 B7458518 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine works by blocking the transmission of nerve impulses, thereby reducing pain and discomfort.
Wirkmechanismus
Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into the nerve cells, which is necessary for the transmission of nerve impulses. This results in a reduction in pain and discomfort.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Biochemically, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one inhibits the activity of voltage-gated sodium channels, which are responsible for the transmission of nerve impulses. Physiologically, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one reduces pain and discomfort by blocking the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and easy to use. However, 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one does have some limitations. It can be toxic in high doses and can cause allergic reactions in some individuals.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one. One area of research is the development of new local anesthetics with improved efficacy and safety profiles. Another area of research is the use of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one in combination with other drugs for the treatment of various medical conditions. Finally, there is ongoing research into the mechanism of action of 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one and the development of new drugs that target voltage-gated sodium channels.
Synthesemethoden
Lidocaine is synthesized by reacting 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This compound is then reacted with N-methylaniline to form 1-[2-(N-methylanilino)acetyl]imidazolidin-2-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use as a local anesthetic. It is commonly used in dental procedures, minor surgeries, and as a topical anesthetic for skin conditions. Lidocaine has also been studied for its potential use in treating cardiac arrhythmias and neuropathic pain.
Eigenschaften
IUPAC Name |
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(10-5-3-2-4-6-10)9-11(16)15-8-7-13-12(15)17/h2-6H,7-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVUSPLWCYMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCNC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(N-methylanilino)acetyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)


![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
